(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
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Overview
Description
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is a polycyclic aromatic hydrocarbon derivative. This compound is of significant interest due to its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique stereochemistry and the presence of multiple fused aromatic rings, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol typically involves multi-step organic reactions. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH4), followed by epimerization of the hydroxyl group through a Mitsunobu reaction and subsequent ester hydrolysis . This method ensures the production of a highly pure target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can modify the aromatic rings and hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like NaBH4 for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include epoxides, reduced aromatic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Industry: Although specific industrial applications are limited, its study contributes to the understanding of polycyclic aromatic hydrocarbons in various industrial processes.
Mechanism of Action
The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene-7,8-diol: Another polycyclic aromatic hydrocarbon with similar reactivity and biological activity.
(7R,8S,8aR,9aS)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol: A structurally related compound with similar stereochemistry and reactivity.
Uniqueness
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is unique due to its specific stereochemistry and the presence of multiple fused aromatic rings, which contribute to its distinct reactivity and biological effects. Its ability to form reactive epoxide intermediates and bind to biological macromolecules sets it apart from other similar compounds.
Properties
CAS No. |
62314-68-5 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1 |
InChI Key |
BZKFNBASVGRQMC-YLJYHZDGSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Origin of Product |
United States |
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